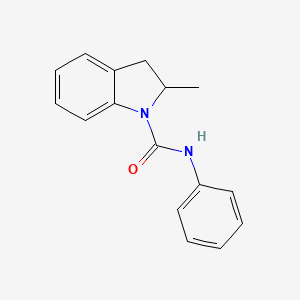

2-methyl-N-phenyl-1-indolinecarboxamide

Description

Properties

IUPAC Name |

2-methyl-N-phenyl-2,3-dihydroindole-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c1-12-11-13-7-5-6-10-15(13)18(12)16(19)17-14-8-3-2-4-9-14/h2-10,12H,11H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXQUBWFDSGRFTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-methyl-N-phenyl-1-indolinecarboxamide and its analogs?

- Methodology : The compound can be synthesized via coupling reactions between indolinecarboxylic acid derivatives and substituted anilines. For example, acylation using carbodiimide coupling agents (e.g., TBTU or EDCI) in dry solvents like DCM under inert conditions is typical. Reaction optimization includes controlling temperature (0–30°C) and using catalysts like 2,6-lutidine to enhance yields .

- Example Protocol :

- Step 1: React 1-indolinecarboxylic acid with thionyl chloride to generate the acyl chloride intermediate.

- Step 2: Couple with 2-methylaniline using TBTU and a base (e.g., DIPEA) in DCM.

- Step 3: Purify via column chromatography (hexane:ethyl acetate gradients) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- 1H/13C NMR : Confirm regiochemistry of the indoline ring and substitution patterns on the phenyl group. Key signals include aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.3–2.5 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns .

- IR Spectroscopy : Identify amide C=O stretches (~1650–1680 cm⁻¹) .

Q. How can researchers optimize reaction yields for indolinecarboxamide derivatives?

- Methodology :

- Solvent Selection : Polar aprotic solvents (DMF, DCM) improve solubility of intermediates.

- Catalyst Use : Additives like TBTU or HOBt reduce side reactions during amide bond formation .

- Temperature Control : Maintain low temperatures (0–5°C) during coupling to minimize decomposition .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination or heterocyclic substitution) impact the bioactivity of this compound?

- Methodology :

- SAR Studies : Introduce substituents (e.g., fluorine at position 4/6 of the indoline ring) to assess effects on target binding. For instance, fluorinated analogs in showed enhanced mycobacterial growth inhibition (MIC ≤ 0.5 µg/mL) .

- Computational Modeling : Use docking studies (e.g., AutoDock Vina) to predict interactions with biological targets like enzymes or GPCRs .

Q. What strategies resolve contradictory data in biological assays for indolinecarboxamides?

- Methodology :

- Dose-Response Analysis : Repeat assays across multiple concentrations (e.g., 0.1–100 µM) to confirm activity trends.

- Counter-Screening : Test against off-target receptors (e.g., CB1 or nAChRs) to rule out pleiotropic effects .

- Metabolic Stability Tests : Use liver microsomes to assess if inconsistent results stem from rapid degradation .

Q. How can researchers design selective inhibitors using this compound as a scaffold?

- Methodology :

- Fragment-Based Design : Attach photoactivatable groups (e.g., benzophenone) for target identification via cross-linking .

- Bioisosteric Replacement : Substitute the phenyl ring with pyridine or thiophene to modulate selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.